![molecular formula C10H10N2O B2801713 Phenol, 3-(4-methyl-1H-imidazol-1-yl)- CAS No. 136167-38-9](/img/structure/B2801713.png)
Phenol, 3-(4-methyl-1H-imidazol-1-yl)-
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Overview
Description
Phenol, 3-(4-methyl-1H-imidazol-1-yl)-, also known as Oxymetazoline, is a member of phenols, a carboxamidine, and a member of imidazolines . It has roles as an alpha-adrenergic agonist, a sympathomimetic agent, a nasal decongestant, and a vasoconstrictor agent .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of Phenol, 3-(4-methyl-1H-imidazol-1-yl)- include a molecular weight of 160.17, a density of 1.20±0.1 g/cm3 (Predicted), and a boiling point of 366.3±25.0 °C (Predicted) .Scientific Research Applications
Estrogenicity Assessment
Although not directly related to the compound itself, its structural similarity to other phenolic compounds has led to its use in estrogenicity evaluation . In one study, it was employed in a Saccharomyces cerevisiae-based Lac-Z reporter assay to assess the estrogenic activity of phenolic xenoestrogens .
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets . These include various enzymes and receptors, contributing to their wide range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can vary widely, depending on the specific target and the biological context .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and the context of their action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methyl-1H-imidazol-1-yl)phenol . These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These properties make it a promising candidate for future research and drug development .
properties
IUPAC Name |
3-(4-methylimidazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-12(7-11-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEBJVAMQTZLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-(4-methyl-1H-imidazol-1-yl)- | |
CAS RN |
136167-38-9 |
Source
|
Record name | 3-(4-methyl-1H-imidazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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